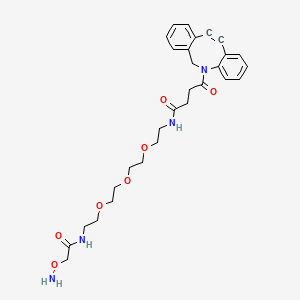
DBCO-PEG3-oxyamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG3-oxyamine is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a non-cleavable linker containing a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) chain with three units, and an oxyamine group. This compound is widely utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are bio-orthogonal and do not require a catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-oxyamine involves the conjugation of a DBCO group to a PEG chain, followed by the attachment of an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction is highly efficient and selective, making it suitable for various applications in bioconjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and reliability of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG3-oxyamine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages. The reaction is highly selective and proceeds rapidly without the need for a catalyst .
Common Reagents and Conditions
The SPAAC reaction involving this compound typically requires azide-containing molecules as reactants. The reaction conditions are mild, often carried out at room temperature or slightly elevated temperatures. The absence of a catalyst makes this reaction suitable for various biological applications .
Major Products Formed
The major product formed from the SPAAC reaction of this compound is a triazole-linked conjugate. This product is highly stable and can be used in various applications, including the synthesis of antibody-drug conjugates and other bioconjugates .
Applications De Recherche Scientifique
DBCO-PEG3-oxyamine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mécanisme D'action
The mechanism of action of DBCO-PEG3-oxyamine involves its participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly selective and proceeds rapidly without the need for a catalyst, making it suitable for various biological applications .
Comparaison Avec Des Composés Similaires
DBCO-PEG3-oxyamine is unique due to its non-cleavable nature and the presence of a three-unit polyethylene glycol chain. Similar compounds include:
DBCO-PEG4-oxyamine: Contains a four-unit polyethylene glycol chain, offering slightly different solubility and reactivity properties
DBCO-PEG2-oxyamine: Contains a two-unit polyethylene glycol chain, which may affect its solubility and reactivity compared to this compound
DBCO-PEG3-amine: Lacks the oxyamine group, which may limit its applications in certain bioconjugation reactions
This compound stands out due to its optimal balance of solubility, reactivity, and stability, making it a versatile tool in various scientific research applications .
Propriétés
Formule moléculaire |
C29H36N4O7 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35) |
Clé InChI |
JRBITMATWRXIQO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
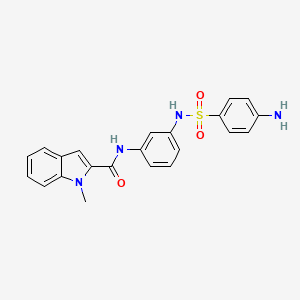
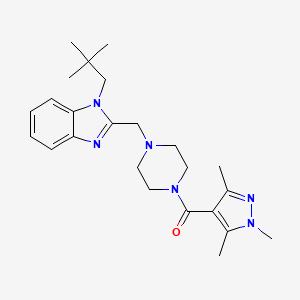
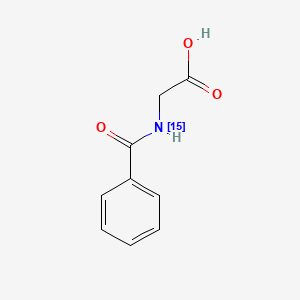



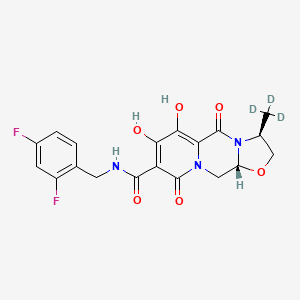
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
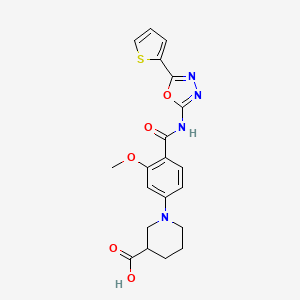
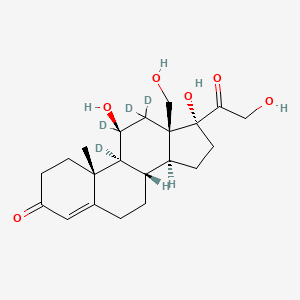

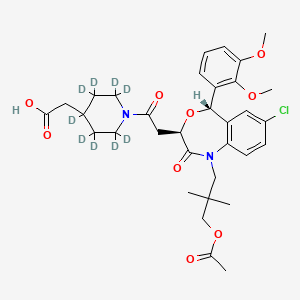
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
